Superior In Vitro Antifungal Potency at Low Concentrations Against Rosellinia necatrix
In direct comparative in vitro assays against Rosellinia necatrix, carbendazim exhibited 97% mycelial growth inhibition at 0.1 μg/mL, significantly outperforming benomyl (53% inhibition) and thiophanate-methyl (22% inhibition) at the identical dose [1]. This represents a 4.4-fold increase in efficacy over thiophanate-methyl and a 1.8-fold increase over benomyl.
| Evidence Dimension | Mycelial growth inhibition at low concentration |
|---|---|
| Target Compound Data | 97% inhibition |
| Comparator Or Baseline | Benomyl: 53% inhibition; Thiophanate-methyl: 22% inhibition |
| Quantified Difference | 4.4-fold higher than thiophanate-methyl; 1.8-fold higher than benomyl |
| Conditions | In vitro on PDA medium at 0.1 μg/mL |
Why This Matters
Procurement decisions for low-dose applications or resistance management benefit from carbendazim's superior potency, enabling lower application rates and reduced environmental load.
- [1] López-Herrera, C. J., et al. (2003). Effects of benomyl, carbendazim, fluazinam and thiophanate methyl on white root rot of avocado. Crop Protection, 22(6), 837-845. View Source
